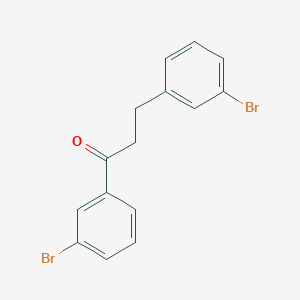

1,3-Bis(3-bromophenyl)propan-1-one

描述

Structure

3D Structure

属性

IUPAC Name |

1,3-bis(3-bromophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Br2O/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(17)10-12/h1-6,9-10H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJZYSCKOJMEON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCC(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 1,3 Bis 3 Bromophenyl Propan 1 One

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of "disconnections," which are the reverse of known chemical reactions.

For 1,3-Bis(3-bromophenyl)propan-1-one, the most logical disconnection is at the C-C bonds of the propanone backbone. This leads to two primary retrosynthetic pathways:

Disconnection A: Breaking the bond between the carbonyl carbon and the adjacent methylene (B1212753) group. This suggests a Friedel-Crafts acylation type reaction, where a 3-bromobenzoyl synthon reacts with a 3-bromophenylethyl synthon.

Disconnection B: Breaking the bond between the methylene group and the second phenyl ring. This points towards a condensation reaction, such as a Claisen-Schmidt condensation, involving a 3-bromobenzaldehyde (B42254) synthon and a 3-bromoacetophenone synthon.

These disconnections form the basis for the synthetic strategies discussed in the following sections.

Classical Synthetic Approaches for Constructing Propanone Architectures

Traditional methods for forming the propan-1-one core are well-established in organic chemistry and offer reliable routes to the target molecule.

Friedel-Crafts Acylation Routes

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that forms ketones from an acyl halide or anhydride (B1165640) and an aromatic ring in the presence of a Lewis acid catalyst. byjus.comorganic-chemistry.orgsigmaaldrich.commasterorganicchemistry.comlibretexts.org

A potential route to this compound via Friedel-Crafts acylation would involve the reaction of 3-bromobenzoyl chloride with 1-bromo-3-ethylbenzene. However, a more common and often more efficient approach involves the acylation of a suitable substrate with 3-bromopropanoyl chloride, followed by a subsequent reaction to introduce the second 3-bromophenyl group.

A key consideration in Friedel-Crafts reactions is the orientation of the incoming acyl group, which is directed by the substituents already present on the aromatic ring. In the case of bromobenzene, the bromine atom is a deactivating but ortho-, para-directing group. This can lead to a mixture of products, potentially complicating purification.

| Reactants | Catalyst | Product | Notes |

| 3-Bromobenzoyl chloride and 1-bromo-3-ethylbenzene | AlCl₃ | Mixture of isomers | The ethyl group is an ortho-, para-director, leading to a mixture of products. |

| Bromobenzene and 3-(3-bromophenyl)propanoyl chloride | AlCl₃ | This compound | This approach offers better control over the final product structure. |

Claisen-Schmidt Condensation Strategies

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and another enolizable carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound (a chalcone). scispace.comaip.orgrsc.orgacs.orgunair.ac.id

To synthesize this compound using this methodology, one could first synthesize the corresponding chalcone (B49325), 1,3-bis(3-bromophenyl)prop-2-en-1-one, via the Claisen-Schmidt condensation of 3-bromobenzaldehyde and 3-bromoacetophenone. The resulting chalcone would then be subjected to reduction of the carbon-carbon double bond to yield the target propanone.

This two-step process offers a high degree of control over the carbon framework. The condensation is typically carried out in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide. aip.org Subsequent reduction of the double bond can be achieved through various methods, including catalytic hydrogenation.

| Step | Reactants | Reagents/Catalyst | Intermediate/Product |

| 1. Condensation | 3-Bromobenzaldehyde and 3-Bromoacetophenone | NaOH or KOH | 1,3-Bis(3-bromophenyl)prop-2-en-1-one (Chalcone) |

| 2. Reduction | 1,3-Bis(3-bromophenyl)prop-2-en-1-one | H₂, Pd/C | This compound |

Ester Condensation and Subsequent Transformations

Ester condensation reactions, such as the Claisen condensation, can be employed to form β-keto esters, which are versatile intermediates in organic synthesis. libretexts.orglibretexts.orgjove.comjove.com

A possible route utilizing this strategy would involve the Claisen condensation of ethyl 3-bromobenzoate with ethyl acetate (B1210297) to form ethyl 3-(3-bromophenyl)-3-oxopropanoate. This β-keto ester could then be alkylated with 3-bromobenzyl bromide. Subsequent hydrolysis and decarboxylation of the resulting product would yield this compound.

This multi-step approach, while potentially longer, allows for the stepwise construction of the molecule, offering flexibility in introducing different substituents if desired.

Modern Catalytic Methods for Carbon-Carbon Bond Formation

Modern organic synthesis increasingly relies on transition metal-catalyzed reactions, which often offer higher efficiency, selectivity, and functional group tolerance compared to classical methods. rhhz.netustc.edu.cnmdpi.com

Transition Metal-Catalyzed Coupling Reactions in Precursor Synthesis

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, are powerful tools for forming carbon-carbon bonds. acs.orgnih.gov These reactions can be strategically employed to synthesize precursors for this compound.

For example, a Suzuki coupling reaction between a boronic acid derivative of one of the aromatic rings and a halide of the other could be used to construct a key intermediate. For instance, (3-bromophenyl)boronic acid could be coupled with 1-bromo-3-(prop-1-en-2-yl)benzene under palladium catalysis to form a precursor that can then be converted to the target ketone.

The general mechanism for these cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. rhhz.netacs.orgnih.gov The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity.

| Coupling Reaction | Aryl Halide | Organometallic Reagent | Catalyst | Potential Precursor |

| Suzuki Coupling | 3-Bromobenzyl bromide | (3-Formylphenyl)boronic acid | Pd(PPh₃)₄ | 3-(3-Bromobenzyl)benzaldehyde |

| Negishi Coupling | 3-Bromobenzoyl chloride | (3-Bromobenzyl)zinc chloride | PdCl₂(PPh₃)₂ | This compound |

These modern catalytic methods provide efficient and versatile alternatives for the synthesis of complex molecules like this compound, often with milder reaction conditions and broader substrate scope.

Reaction Chemistry and Transformational Studies of 1,3 Bis 3 Bromophenyl Propan 1 One

Reactivity of the Ketone Carbonyl Group

The ketone carbonyl group in 1,3-Bis(3-bromophenyl)propan-1-one is a key site for chemical modifications, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

Nucleophilic Addition Reactions and Subsequent Transformations

The electrophilic carbon atom of the carbonyl group is susceptible to attack by various nucleophiles. This fundamental reaction opens pathways to a diverse range of derivatives. For instance, the addition of organometallic reagents, such as Grignard or organolithium reagents, would lead to the formation of tertiary alcohols. Similarly, the addition of cyanide, often from a source like trimethylsilyl (B98337) cyanide (TMSCN), would yield a cyanohydrin, a valuable intermediate for the synthesis of alpha-hydroxy acids and alpha-amino alcohols.

The addition of ylides, as in the Wittig reaction, would enable the conversion of the carbonyl group into an alkene. This transformation is highly valuable for extending the carbon skeleton and introducing unsaturation into the molecule.

Reduction Chemistry to Secondary Alcohols

The ketone functionality of this compound can be readily reduced to a secondary alcohol, 1,3-Bis(3-bromophenyl)propan-1-ol. This transformation can be achieved using a variety of reducing agents. masterorganicchemistry.comchemguide.co.uk

A common and mild reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comchemguide.co.uk The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol. The hydride from the borohydride anion attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide by the solvent yields the secondary alcohol. youtube.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, though they are less selective and can potentially react with other functional groups if present. youtube.com

| Reducing Agent | Solvent | Typical Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature | 1,3-Bis(3-bromophenyl)propan-1-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to Room Temperature | 1,3-Bis(3-bromophenyl)propan-1-ol |

Reactions at the Alpha-Hydrogens and Enolate Chemistry

The protons on the carbon atoms adjacent to the carbonyl group (alpha-hydrogens) in this compound exhibit enhanced acidity due to the electron-withdrawing nature of the carbonyl group. masterorganicchemistry.combham.ac.uk Treatment with a suitable base can deprotonate one of these alpha-carbons to form a nucleophilic enolate intermediate. masterorganicchemistry.com

The choice of base and reaction conditions can influence which enolate is formed if the alpha-carbons are not equivalent. Common bases used for enolate formation include lithium diisopropylamide (LDA), sodium hydride (NaH), and alkali metal alkoxides. bham.ac.uk

Once formed, the enolate can participate in a variety of carbon-carbon bond-forming reactions. For example, it can be alkylated by reacting with an alkyl halide, or it can undergo an aldol (B89426) addition with an aldehyde or another ketone. These reactions provide powerful methods for elaborating the carbon skeleton of the molecule.

| Base | Solvent | Electrophile | Product Type |

| Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | Alkyl Halide (e.g., CH₃I) | α-Alkylated Ketone |

| Sodium Ethoxide (NaOEt) | Ethanol | Aldehyde (e.g., Benzaldehyde) | β-Hydroxy Ketone (Aldol Adduct) |

Chemical Transformations Involving the Aryl Bromine Substituents

The two bromo-substituted phenyl rings in this compound are prime sites for modification through various cross-coupling and substitution reactions, allowing for the introduction of a wide array of functionalities.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Aryl Functionalization

The bromine atoms on the aromatic rings serve as excellent handles for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.orglibretexts.orgorganic-chemistry.orglibretexts.org

Suzuki Coupling: The Suzuki reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This reaction is widely used to form biaryl compounds or to introduce alkyl, alkenyl, or alkynyl groups onto the aromatic ring. organic-chemistry.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. wikipedia.orglibretexts.org It is a highly efficient method for the synthesis of aryl-substituted alkynes.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgbeilstein-journals.org This reaction results in the formation of a new carbon-carbon bond at the vinylic position of the alkene, providing a route to substituted styrenyl derivatives. wikipedia.org

| Reaction Name | Coupling Partner | Catalyst System | Typical Base | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Na₂CO₃, K₃PO₄ | Biaryl or Aryl-substituted derivative |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI | Triethylamine, Diisopropylamine | Arylalkyne |

| Heck Reaction | Alkene | Pd(OAc)₂, Pd/C | Triethylamine, K₂CO₃ | Substituted Alkene |

Nucleophilic Aromatic Substitution Pathways (SNAr)

While aryl halides are generally unreactive towards nucleophilic substitution, the presence of strongly electron-withdrawing groups on the aromatic ring can facilitate nucleophilic aromatic substitution (SNAr). govtpgcdatia.ac.inwikipedia.orglibretexts.orgmasterorganicchemistry.com In the case of this compound, the ketone group is a moderately deactivating group. For an SNAr reaction to occur at the aryl bromide positions, harsh reaction conditions or the presence of a very strong nucleophile would likely be required. govtpgcdatia.ac.in

The mechanism of SNAr typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex, followed by the elimination of the halide leaving group to restore aromaticity. libretexts.org Potential nucleophiles for this transformation include alkoxides, thiolates, and amines.

Metal-Halogen Exchange Reactions (e.g., Lithiation, Grignard Formation)

No specific studies on the metal-halogen exchange reactions involving this compound have been found. While the presence of two bromophenyl groups suggests the theoretical possibility of forming mono- or di-lithiated species or Grignard reagents, no experimental data, reaction conditions, or yields for this specific substrate are available in the reviewed literature.

Investigation of Pericyclic and Rearrangement Reactions

There is no published research on pericyclic or rearrangement reactions involving this compound. The molecular structure does not inherently lend itself to common pericyclic reactions without further functionalization, and no studies on potential rearrangements (such as sigmatropic shifts under specific conditions) for this compound have been documented.

Electrophilic Aromatic Substitution on the Phenyl Rings

Detailed studies on the electrophilic aromatic substitution on the phenyl rings of this compound are absent from the scientific literature. Although the bromine atoms and the propanone chain would act as directors for incoming electrophiles, no experimental results regarding reactions like nitration, halogenation, or Friedel-Crafts reactions on this specific molecule, including data on regioselectivity or reaction yields, could be located.

Mechanistic Investigations of Key Transformations

As there are no documented key transformations for this compound in the literature, there are consequently no mechanistic investigations available.

Derivatization and Analog Synthesis Based on the 1,3 Bis 3 Bromophenyl Propan 1 One Scaffold

Generation of Novel Aryl-Substituted Ketone Derivatives

The two bromine atoms on the phenyl rings of 1,3-Bis(3-bromophenyl)propan-1-one serve as versatile handles for the introduction of new aryl substituents through various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly effective for this purpose. By reacting this compound with a range of boronic acids or their esters, a library of derivatives featuring different aryl groups can be synthesized. These modifications can significantly alter the electronic and steric properties of the molecule, leading to novel compounds with potentially interesting applications in materials science or medicinal chemistry.

For instance, the introduction of electron-donating or electron-withdrawing groups on the new aryl rings can modulate the photophysical properties of the resulting ketones. Similarly, the coupling with bulky aryl partners can create sterically hindered environments around the carbonyl group, influencing its reactivity and conformational preferences.

Synthesis of Heterocyclic Compounds from this compound Precursors

The 1,3-dicarbonyl-like nature of the propan-1-one backbone, in conjunction with the reactive bromo-aromatic moieties, makes this compound a valuable precursor for the synthesis of various heterocyclic compounds. The central three-carbon chain can participate in condensation reactions with dinucleophiles to form five, six, or seven-membered rings.

For example, reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazole (B372694) or dihydropyridazine (B8628806) systems. Similarly, condensation with ureas or thioureas can yield pyrimidine (B1678525) or thieno[2,3-d]pyrimidine (B153573) derivatives. The bromine atoms on the phenyl rings can either be retained for further functionalization of the resulting heterocycles or can participate in intramolecular cyclization reactions under appropriate conditions, leading to more complex fused heterocyclic systems.

Construction of Macrocyclic and Supramolecular Structures

The difunctional nature of this compound makes it an attractive building block for the construction of macrocyclic and supramolecular architectures. Through carefully designed reaction sequences, two or more molecules of the diketone can be linked together to form large cyclic structures.

Development of Polymeric Precursors and Monomers

The presence of two reactive sites in this compound allows for its use as a monomer in polymerization reactions. Polycondensation or polycoupling reactions can be employed to create novel polymers with the diketone unit incorporated into the polymer backbone.

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck coupling, with appropriate difunctional comonomers can lead to the formation of conjugated polymers. These polymers may possess interesting optical and electronic properties, making them potential candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The properties of the resulting polymers can be tailored by varying the comonomer and the specific type of coupling reaction used.

Design and Synthesis of Conformationally Restricted Analogs

The flexible three-carbon linker in this compound allows for a certain degree of conformational freedom. For specific applications, it may be desirable to synthesize conformationally restricted analogs to lock the molecule into a particular spatial arrangement.

This can be achieved by introducing rigidifying elements into the structure. For example, intramolecular cyclization reactions can be designed to create a new ring that bridges the two phenyl groups or connects the propanone chain to one of the aromatic rings. The resulting bicyclic or polycyclic structures would have significantly reduced conformational flexibility. The design of such analogs often relies on computational modeling to predict the most stable conformations and to guide the synthetic strategy. These conformationally restricted analogs can be valuable tools for studying structure-activity relationships in various biological or material science contexts.

Spectroscopic and Structural Elucidation Methods for 1,3 Bis 3 Bromophenyl Propan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1,3-Bis(3-bromophenyl)propan-1-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for unambiguous structural assignment.

Proton (¹H) NMR spectroscopy of this compound is predicted to exhibit a distinct set of signals corresponding to the different types of protons in the molecule. The methylene (B1212753) protons (H-2) adjacent to the carbonyl group and the other methylene protons (H-3) would appear as distinct triplets due to coupling with each other. The aromatic protons on the two 3-bromophenyl rings would present more complex splitting patterns in the aromatic region of the spectrum.

The expected chemical shifts are influenced by the electronic effects of the substituents. The bromine atom, being electronegative, and the carbonyl group both deshield the nearby aromatic protons, causing them to resonate at higher chemical shifts (downfield). The protons on the phenyl ring attached to the carbonyl group are expected to be more deshielded than those on the second phenyl ring.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2', H-6' (Ring A) | 7.8 - 8.1 | Multiplet | - |

| H-4', H-5' (Ring A) | 7.3 - 7.6 | Multiplet | - |

| H-2'', H-6'' (Ring B) | 7.2 - 7.5 | Multiplet | - |

| H-4'', H-5'' (Ring B) | 7.1 - 7.4 | Multiplet | - |

| H-2 | 3.3 - 3.5 | Triplet | ~7 |

| H-3 | 3.0 - 3.2 | Triplet | ~7 |

Ring A refers to the 3-bromophenyl group attached to the carbonyl, and Ring B refers to the other 3-bromophenyl group.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 197 - 200 |

| C-1' (Ring A) | 138 - 140 |

| C-2' (Ring A) | 130 - 132 |

| C-3' (Ring A) | 122 - 124 |

| C-4' (Ring A) | 135 - 137 |

| C-5' (Ring A) | 128 - 130 |

| C-6' (Ring A) | 126 - 128 |

| C-1'' (Ring B) | 140 - 142 |

| C-2'' (Ring B) | 129 - 131 |

| C-3'' (Ring B) | 121 - 123 |

| C-4'' (Ring B) | 134 - 136 |

| C-5'' (Ring B) | 127 - 129 |

| C-6'' (Ring B) | 125 - 127 |

| C-2 | 40 - 45 |

| C-3 | 30 - 35 |

Ring A refers to the 3-bromophenyl group attached to the carbonyl, and Ring B refers to the other 3-bromophenyl group.

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments is employed. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a cross-peak between the signals of the H-2 and H-3 protons would confirm their adjacent positions in the propane (B168953) chain. It would also reveal the coupling networks within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the signals of the protonated carbons in the molecule by linking the already assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two or three bonds). Key HMBC correlations would include those between the H-2 protons and the carbonyl carbon (C-1), as well as with carbons in the adjacent aromatic ring (C-1', C-2', C-6'). Similarly, correlations between the H-3 protons and carbons in the second aromatic ring would establish the connectivity of the entire molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. This can provide insights into the three-dimensional structure and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the exact molecular formula of this compound, which is C₁₅H₁₂Br₂O. The presence of two bromine atoms will be evident from the characteristic isotopic pattern of the molecular ion peak, with M, M+2, and M+4 peaks in a ratio of approximately 1:2:1, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Both Electrospray Ionization (ESI) and Electron Impact (EI) are common ionization techniques used in mass spectrometry.

ESI-MS: This is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). It is particularly useful for confirming the molecular weight with minimal fragmentation.

EI-MS: This is a higher-energy ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is a "fingerprint" that can be used to elucidate the structure of the compound. The fragmentation of ketones often involves alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements. For this compound, characteristic fragmentation would be expected to involve the loss of the bromophenyl groups and cleavage of the propane chain. chemguide.co.uklibretexts.org

Predicted Key Fragments in the EI Mass Spectrum of this compound:

| m/z (Mass-to-Charge Ratio) | Possible Fragment Ion |

| 382/384/386 | [M]⁺ (Molecular ion) |

| 283/285 | [M - C₆H₄Br]⁺ |

| 183/185 | [BrC₆H₄CO]⁺ |

| 155/157 | [BrC₆H₄]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

The analysis of these fragments provides conclusive evidence for the presence of the 3-bromobenzoyl and 3-bromobenzyl moieties within the molecular structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. For this compound, one would anticipate characteristic vibrational modes. The ketone (C=O) group would be expected to show a strong absorption band in the IR spectrum, typically in the region of 1680-1740 cm⁻¹. The carbon-bromine (C-Br) stretching vibrations would appear at lower frequencies, generally in the 500-600 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations from the two bromophenyl rings would also be present.

Despite these expectations, a detailed search of available scientific literature and spectral databases did not yield any specific experimental IR or Raman spectra for this compound. While spectra for related compounds such as 1-(3-bromophenyl)propan-1-one and 1,3-Bis(3-bromophenyl)propane-1,3-dione are available, these are distinct molecules and their spectral data cannot be directly attributed to this compound. nih.govnih.gov

Table 1: Expected IR and Raman Active Functional Groups in this compound and Their General Wavenumber Ranges

| Functional Group | Bond | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Activity |

| Aromatic C-H | C-H stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H | C-H stretch | 3000-2850 | IR, Raman |

| Ketone | C=O stretch | 1740-1680 | IR (strong), Raman (weak) |

| Aromatic C=C | C=C stretch | 1600-1450 | IR, Raman |

| Carbon-Bromine | C-Br stretch | 600-500 | IR, Raman |

Note: This table is based on general spectroscopic principles, as no specific experimental data for the title compound was found.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A crystal structure of this compound would provide detailed information on its bond lengths, bond angles, and the conformation of the propan-1-one chain relative to the two bromophenyl rings. It would also reveal intermolecular interactions, such as halogen bonding or π-stacking, which govern the packing of the molecules in the crystal lattice.

However, a thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), did not locate any published crystal structures for this compound. Therefore, no experimental data on its solid-state molecular architecture is currently available.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The structure of this compound contains two bromophenyl groups, which are chromophores. The presence of the ketone group in conjugation with one of the phenyl rings would be expected to influence the electronic absorption spectrum.

Typically, aromatic ketones exhibit π → π* transitions at shorter wavelengths and n → π* transitions at longer wavelengths. The substitution pattern of the bromine atoms on the phenyl rings would also affect the absorption maxima and molar absorptivity.

A comprehensive review of scientific literature and spectral databases did not uncover any specific UV-Visible absorption spectra for this compound. While data for other aromatic ketones is abundant, this cannot be used to accurately describe the specific electronic transitions of the title compound.

Computational and Theoretical Studies of 1,3 Bis 3 Bromophenyl Propan 1 One and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods can predict molecular geometries, electronic properties, and energies with high accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the optimized geometry and electronic properties of molecules like 1,3-Bis(3-bromophenyl)propan-1-one.

Beyond geometry, DFT is instrumental in calculating key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and can be more readily excited. researchgate.net For derivatives of chalcones, it has been observed that increasing conjugation length tends to decrease the HOMO-LUMO energy gap, enhancing electronic charge transfer properties. researchgate.net

The table below presents representative calculated electronic properties for a related chalcone (B49325) derivative, illustrating the type of data obtained from DFT studies.

| Property | Value |

| EHOMO (eV) | -6.21 |

| ELUMO (eV) | -2.45 |

| ΔE (eV) | 3.76 |

| Dipole Moment (Debye) | 3.54 |

| Note: These values are representative and based on DFT calculations of similar chalcone structures. |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) can provide highly accurate energy optimizations, especially for systems where electron correlation is significant. For a molecule like this compound, ab initio calculations can be used to refine the geometries and energies obtained from DFT, providing a benchmark for the accuracy of the chosen functional. These methods are particularly valuable for studying reaction mechanisms and transition states where a precise description of the potential energy surface is critical.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the propane-1-one linker in this compound allows for multiple rotational isomers, or conformers. Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them. This is typically achieved by mapping the potential energy surface (PES) as a function of key dihedral angles.

For this compound, the key dihedral angles would be those defining the orientation of the two 3-bromophenyl groups relative to the propanone backbone. The PES would likely show several local minima corresponding to different staggered arrangements of the phenyl rings, which minimize steric hindrance. The global minimum would represent the most stable conformation of the molecule in the gas phase. The presence of the bromine atoms could introduce additional steric and electronic effects that influence the conformational preferences.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic data, which can be invaluable for the identification and characterization of newly synthesized compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. DFT methods, often using the GIAO (Gauge-Including Atomic Orbital) approach, can provide theoretical chemical shifts that correlate well with experimental data. For this compound, the predicted spectrum would show distinct signals for the aromatic and aliphatic protons and carbons. The chemical shifts of the aromatic protons and carbons would be influenced by the electron-withdrawing effect of the bromine atom and the carbonyl group. The methylene (B1212753) protons of the propanone chain would likely appear as a complex multiplet due to coupling with each other and the adjacent carbonyl group.

The table below shows typical predicted ¹³C NMR chemical shifts for key carbon environments in a molecule like this compound, based on general knowledge of similar structures. oregonstate.edursc.org

| Carbon Environment | Predicted ¹³C Chemical Shift (ppm) |

| C=O (Ketone) | 195 - 205 |

| C-Br (Aromatic) | 120 - 125 |

| C-H (Aromatic) | 125 - 135 |

| C-C=O (Aromatic) | 135 - 140 |

| -CH₂-C=O | 40 - 50 |

| Ar-CH₂- | 30 - 40 |

| Note: These are estimated ranges and the actual values can be influenced by the specific conformation and solvent effects. |

Vibrational Frequencies: The calculation of vibrational frequencies through methods like DFT can help in the assignment of experimental infrared (IR) and Raman spectra. The calculated frequencies correspond to the normal modes of vibration of the molecule. A key vibrational mode for this compound would be the C=O stretching frequency, which is typically observed in the range of 1680-1700 cm⁻¹ for aromatic ketones. Other characteristic vibrations would include C-Br stretching, aromatic C-H and C=C stretching, and various bending modes of the propanone chain. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods. q-chem.com

Molecular Docking and Interaction Studies (in non-biological contexts, e.g., host-guest)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the guest) when bound to a second molecule (the host) to form a stable complex. ucl.ac.uk In a non-biological context, this is often referred to as host-guest chemistry. inpressco.com The this compound molecule, with its aromatic rings, could potentially act as a guest for various host molecules.

Common hosts in supramolecular chemistry include cyclodextrins and cucurbiturils, which have hydrophobic cavities capable of encapsulating guest molecules. mdpi.comresearchgate.net A docking study of this compound with a host like β-cyclodextrin would involve placing the guest molecule in the host's cavity in various orientations and calculating the binding energy for each pose. The most favorable binding mode is typically the one with the lowest binding energy. The interactions stabilizing the host-guest complex are usually non-covalent, such as hydrophobic interactions between the bromophenyl groups and the cyclodextrin (B1172386) cavity, and potentially hydrogen bonds if suitable functional groups are present. Such studies can provide insights into the potential for this molecule to be used in supramolecular assemblies or as a component in drug delivery systems. nih.gov

Modeling of Reaction Pathways and Transition States for Synthetic Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including identifying intermediates and transition states. A likely synthetic route to this compound is through a Claisen-Schmidt condensation reaction or a related variant. This reaction typically involves the condensation of a ketone with an aldehyde or another ketone. pearson.com

Modeling the reaction pathway for the synthesis of this compound would involve calculating the energies of the reactants, products, and all plausible intermediates and transition states. DFT methods are well-suited for this purpose. The transition state is a first-order saddle point on the potential energy surface, and its identification is crucial for understanding the reaction kinetics, as the energy of the transition state relative to the reactants determines the activation energy of the reaction. studysmarter.co.uk For the synthesis of a diaryl propanone, the mechanism would likely involve the formation of an enolate followed by nucleophilic attack on the carbonyl group of the second reactant, and subsequent dehydration. Computational modeling can help to elucidate the detailed steps of this process and predict the reaction's feasibility and potential byproducts.

Advanced Research Applications of 1,3 Bis 3 Bromophenyl Propan 1 One in Materials Science and Catalysis

Role as a Building Block in Fine Chemical Synthesis

The presence of multiple reactive sites within 1,3-Bis(3-bromophenyl)propan-1-one makes it a valuable precursor in the synthesis of a variety of fine chemicals. The β-diketone moiety can undergo a range of chemical transformations, including alkylation, acylation, and condensation reactions. researchgate.net The bromine atoms on the phenyl rings are amenable to substitution reactions, such as cross-coupling reactions, which are fundamental in the construction of complex organic molecules.

The synthesis of 1,3-diaryl-β-diketones is often achieved through a Claisen condensation reaction between an ester and a ketone in the presence of a strong base. wikipedia.orglibretexts.org For this compound, this would likely involve the condensation of ethyl 3-bromobenzoate with 3'-bromoacetophenone. orgsyn.org The resulting β-diketone can then serve as a key intermediate. For instance, the diketone structure is a precursor to heterocyclic compounds like pyrazoles and isoxazoles, which are important scaffolds in medicinal chemistry. The brominated phenyl groups can be further functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, to introduce new carbon-carbon or carbon-heteroatom bonds, leading to a diverse array of substituted diaryl diketones.

Investigation as a Precursor for Ligands in Coordination Chemistry

The 1,3-dicarbonyl functionality of this compound is an excellent chelating group for a wide variety of metal ions. This has led to its investigation as a precursor for ligands in coordination chemistry, with applications in catalysis.

Synthesis of Metal Complexes

β-Diketones can be readily deprotonated to form β-diketonate anions, which act as bidentate ligands, coordinating to a metal center through the two oxygen atoms to form stable six-membered chelate rings. mdpi.commdpi.com The synthesis of metal complexes with this compound would typically involve the reaction of the diketone with a suitable metal salt in the presence of a base. The resulting metal complexes can vary in geometry and coordination number depending on the metal ion and the reaction conditions. The bromine substituents on the phenyl rings can also influence the electronic properties and steric hindrance of the resulting metal complex, potentially tuning its reactivity.

Catalytic Activity of Derived Metal Complexes in Organic Reactions (non-biological)

Metal complexes derived from β-diketonate ligands are known to be effective catalysts for a variety of organic transformations. researchgate.net While specific catalytic studies on complexes of this compound are not yet widely reported, the structural analogy to other catalytically active β-diketonate complexes suggests high potential. For example, copper(II) β-diketonate complexes have been used as catalysts in oxidation reactions and Lewis acid-catalyzed transformations. The electronic-withdrawing nature of the bromine atoms in this compound could enhance the Lewis acidity of the metal center in its complexes, potentially leading to improved catalytic activity in reactions such as Diels-Alder or Friedel-Crafts reactions. Furthermore, the bromo-substituents provide a handle for anchoring the complex to a solid support, creating heterogeneous catalysts that are easily separable and recyclable.

Exploration in Polymer Chemistry and Functional Materials Development

The unique combination of a polymerizable or modifiable core and the potential for tuning electronic properties through its aromatic bromine substituents makes this compound an interesting candidate for the development of functional polymers and materials.

Monomer for Polymerization Reactions

β-Diketone functionalities can be incorporated into polymer chains to create materials with metal-chelating properties. taylorfrancis.com For instance, polymers functionalized with β-diketones have been synthesized and used as coupling agents to enhance the adhesion of coatings to metal surfaces. taylorfrancis.com this compound could potentially be used to synthesize such polymers. The bromine atoms could also serve as sites for post-polymerization modification, allowing for the introduction of other functional groups to tailor the polymer's properties for specific applications, such as in sensors or separation membranes.

Future Research Directions and Unresolved Challenges for 1,3 Bis 3 Bromophenyl Propan 1 One

Development of Sustainable and Environmentally Benign Synthetic Protocols

A primary challenge in the synthesis of 1,3-Bis(3-bromophenyl)propan-1-one and related compounds is the reliance on traditional methods that often involve harsh reaction conditions, hazardous reagents, and the generation of significant chemical waste. Future research will undoubtedly focus on the development of more sustainable and environmentally friendly synthetic routes.

Key areas of investigation will likely include:

Green Solvents and Catalysts: The use of bio-based and renewable solvents, as well as the development of reusable heterogeneous catalysts, will be crucial in minimizing the environmental impact of synthesis.

Photocatalysis: Visible-light-mediated synthesis offers a green alternative to traditional thermal reactions, often proceeding under milder conditions with high selectivity. The application of photocatalysis to the synthesis of diaryl ketones is a promising area for future exploration.

Biocatalysis: The use of enzymes or whole-cell systems for the synthesis and modification of ketones is a rapidly growing field. nih.govtaylorfrancis.com Biocatalytic methods can offer high enantioselectivity and operate under mild, aqueous conditions, making them an attractive option for the sustainable production of chiral derivatives of this compound. acs.orggeorgiasouthern.eduresearchgate.net

| Synthetic Approach | Advantages | Potential for this compound |

| Green Solvents | Reduced toxicity, biodegradability, renewable sources. | Synthesis in solvents like Cyrene could improve the sustainability of production. acs.org |

| Heterogeneous Catalysis | Ease of separation, reusability, reduced waste. | Development of solid-supported catalysts for Friedel-Crafts acylation or coupling reactions. |

| Photocatalysis | Mild reaction conditions, use of visible light, high selectivity. | Light-mediated C-H activation or coupling reactions to form the diarylpropanone skeleton. acs.orgthieme-connect.com |

| Biocatalysis | High enantioselectivity, mild conditions, aqueous media. | Enzymatic reduction of the ketone to form chiral alcohols or stereoselective synthesis of derivatives. nih.govtaylorfrancis.com |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The reactivity of this compound is largely dictated by the carbonyl group and the two bromo-substituted aromatic rings. Future research is expected to delve into novel reactivity patterns and unconventional transformations to access new molecular scaffolds.

Potential areas of focus include:

C-H Activation: Direct functionalization of the C-H bonds on the aromatic rings or the propane (B168953) backbone would provide a more atom-economical approach to derivatization compared to traditional cross-coupling reactions.

Deconstructive Functionalization: Exploring reactions that involve the cleavage of C-C bonds within the propanone backbone could lead to the synthesis of novel, smaller aromatic compounds.

Umpolung Reactivity: Reversing the normal polarity of the carbonyl group could enable new types of bond formations and the synthesis of previously inaccessible derivatives.

Expansion of Application Domains in Advanced Materials and Catalysis

The unique structural features of this compound, namely the presence of two bromine atoms and a flexible propanone linker, suggest its potential utility in advanced materials and catalysis.

Future research could explore its application as:

Flame Retardants: Brominated compounds are well-known for their flame-retardant properties. The incorporation of this compound into polymer backbones could enhance their fire resistance. google.comgoogle.com

Building Blocks for Polymers: The difunctional nature of the molecule allows it to act as a monomer for the synthesis of novel polymers with potentially interesting thermal and optical properties.

Ligands for Catalysis: The carbonyl group and the aromatic rings can coordinate with metal centers, suggesting that derivatives of this compound could be developed as ligands for various catalytic transformations. Diaryl ketones themselves can also act as photoactivators in catalytic processes. researchgate.netresearchgate.net

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis by enabling the prediction of reaction outcomes and the design of novel synthetic routes. nih.govmdpi.com

For this compound, AI and ML could be instrumental in:

Predicting Reaction Conditions: ML models can be trained on large datasets of chemical reactions to predict the optimal conditions (catalyst, solvent, temperature) for the synthesis and derivatization of this compound. acs.orgibm.com

Retrosynthesis: AI-powered retrosynthesis tools can propose novel and efficient synthetic pathways to this compound and its derivatives, potentially uncovering more sustainable and cost-effective routes. rsc.orgthe-scientist.comillinois.eduresearchgate.netmdpi.com

Predicting Reactivity and Selectivity: Machine learning models can be developed to predict the regioselectivity of reactions on the aromatic rings, aiding in the design of targeted derivatization strategies. digitellinc.com

| AI/ML Application | Potential Impact on this compound Research |

| Reaction Condition Prediction | Accelerates the optimization of synthetic protocols, reducing experimental effort and waste. acs.org |

| Retrosynthetic Analysis | Discovers novel and more efficient synthetic routes, potentially from cheaper or more sustainable starting materials. the-scientist.comillinois.edu |

| Reactivity and Selectivity Prediction | Guides the design of experiments for the synthesis of specific isomers and derivatives, improving efficiency. digitellinc.com |

Addressing Complex Multicomponent Reactions Involving the Compound

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, offer a highly efficient way to build molecular complexity. nih.govnih.gov Future research could focus on designing novel MCRs that incorporate this compound as a key building block.

Unresolved challenges in this area include:

Development of Novel MCRs: Designing new MCRs that can tolerate the functionalities of this compound and lead to the formation of diverse and complex heterocyclic structures. researchgate.netnih.gov The synthesis of heterocycles from 1,3-diketone precursors is a well-established field that could be adapted. researchgate.netnih.gov

Controlling Stereoselectivity: Achieving high levels of stereocontrol in MCRs involving prochiral ketones is a significant challenge that needs to be addressed to synthesize enantiomerically pure products.

Library Synthesis: Utilizing MCRs to generate large libraries of derivatives of this compound for high-throughput screening in drug discovery and materials science.

常见问题

Q. What are the established synthetic routes for 1,3-Bis(3-bromophenyl)propan-1-one?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation using 3-bromobenzene derivatives. For example:

React 3-bromophenylacetyl chloride with 1,3-dibromobenzene in the presence of AlCl₃ as a Lewis catalyst .

Alternatively, bromination of 1,3-diphenylpropan-1-one using N-bromosuccinimide (NBS) under radical conditions can yield the desired product .

Key Considerations :

- Purity of starting materials (≥99%) and anhydrous conditions are critical to avoid side reactions.

- Reaction temperatures above 80°C may lead to over-bromination.

Q. How is this compound characterized structurally?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR shows distinct peaks for aromatic protons (δ 7.2–7.8 ppm) and the ketone carbonyl (δ 207–210 ppm in ¹³C NMR) .

- X-ray Crystallography : Used to confirm the planar geometry of the bromophenyl rings and ketone group. For example, C–Br bond lengths average 1.89 Å .

- Mass Spectrometry : Molecular ion peaks at m/z 381 (M⁺) confirm the molecular formula C₁₅H₁₀Br₂O .

Advanced Research Questions

Q. How can discrepancies in reported yields from different bromination methods be resolved?

- Methodological Answer : Contradictions often arise from:

- Catalyst Efficiency : AlCl₃ vs. FeCl₃ in Friedel-Crafts reactions (AlCl₃ gives higher yields but requires strict moisture control) .

- Radical Initiators : NBS with AIBN vs. benzoyl peroxide may alter regioselectivity .

Experimental Design : - Conduct controlled parallel reactions with varying catalysts and initiators.

- Use HPLC to quantify byproducts (e.g., di-brominated isomers) .

Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

Q. How does the substitution pattern (3-bromo vs. 4-bromo) impact the compound’s physicochemical properties?

- Methodological Answer : Compare with 1,3-Bis(4-bromophenyl)propan-1-one (CAS 54523-47-6):

| Property | 3-Bromo Isomer | 4-Bromo Isomer |

|---|---|---|

| Melting Point | 112–114°C | 98–100°C |

| λmax (UV-Vis) | 275 nm | 268 nm |

- Key Insight : The 3-bromo isomer exhibits higher crystallinity due to reduced steric hindrance.

Safety and Handling

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Methodological Answer :

- Storage : In airtight containers under nitrogen at –20°C to prevent degradation .

- PPE : Use nitrile gloves and fume hoods; the compound is a skin irritant (GHS Category 2) .

- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal .

Applications in Advanced Research

Q. Can this compound serve as a precursor for photoactive materials?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。